Acetyl Dipeptide-3 Aminohexanoate

Description

Context and Significance within Peptide Science

Within peptide science, Acetyl Dipeptide-3 Aminohexanoate is significant as a bioactive ingredient designed for cosmetic applications. Bioactive peptides are known for having small molecular weights, which can facilitate absorption and skin permeability. genscript.com This particular peptide is a tripeptide innovation synthesized from acetic acid and a dipeptide combined with 6-aminohexanoic acid. mdpi.com Its development is rooted in the understanding of the skin's complex environment. Research indicates it was designed to help maintain the balance between the skin's natural commensal microbes and potential pathogens. mdpi.com

Further highlighting its specialized role, this compound has been classified as a "neurocosmetic" ingredient. mdpi.com This category of ingredients is associated with the skin-brain connection, aiming to improve skin appearance by modulating skin sensitivity and reactivity to environmental stressors. mdpi.com It is often included in formulations intended to regenerate the skin and strengthen its defenses. justia.commdpi.com

Academic Naming and Structural Classification of this compound

The naming of peptides like this compound follows conventions that describe its chemical structure. The name itself reveals key components: an acetyl group, a dipeptide core, and an aminohexanoate moiety. It is classified as a synthetic tripeptide. mdpi.com

This compound is composed of three distinct units: two standard amino acids and one non-standard amino acid derivative. This composition defines its structure and function. The constituent parts are the amino acids Arginine and Alanine, linked with 6-Aminohexanoic Acid, which is a derivative of the amino acid lysine.

| Component | Type |

| Arginine (Arg) | α-Amino Acid |

| Alanine (Ala) | α-Amino Acid |

| 6-Aminohexanoic Acid (Ahx) | ω-Amino Acid |

This table outlines the fundamental building blocks of the this compound molecule.

The primary structure of a peptide is defined by its amino acid sequence. The standard notation for this compound is Ac-Arg-Ala-Ahx-OH . medchemexpress.com This sequence provides a detailed description of the molecule's assembly.

Ac- : This prefix indicates the presence of an acetyl group (CH₃-CO-) attached to the N-terminus of the peptide chain. googleapis.com This modification can alter the peptide's stability and biological activity.

-Arg- : This represents the amino acid Arginine, using the standard three-letter code recommended by the IUPAC-IUB Commission of Biochemical Nomenclature. googleapis.comgoogleapis.com

-Ala- : This represents the amino acid Alanine.

-Ahx- : This represents 6-Aminohexanoic Acid, a non-proteinogenic amino acid.

-OH : This suffix indicates that the C-terminus of the peptide ends with a free carboxyl group (-COOH). googleapis.com

The specific arrangement of these components results in a molecule with a defined chemical identity.

| Property | Data |

| Molecular Formula | C₁₇H₃₂N₆O₅ medchemexpress.com |

| Molecular Weight | 400.47 g/mol medchemexpress.com |

| CAS Number | 1176133-78-0 medchemexpress.com |

| Sequence | Ac-Arg-Ala-Ahx-OH medchemexpress.com |

This table summarizes the key chemical and structural identifiers for this compound.

Structure

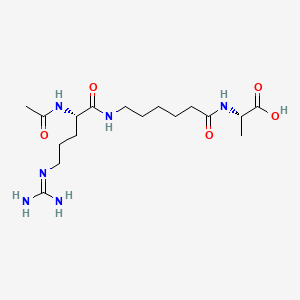

2D Structure

Properties

Molecular Formula |

C17H32N6O5 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2S)-2-[6-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]propanoic acid |

InChI |

InChI=1S/C17H32N6O5/c1-11(16(27)28)22-14(25)8-4-3-5-9-20-15(26)13(23-12(2)24)7-6-10-21-17(18)19/h11,13H,3-10H2,1-2H3,(H,20,26)(H,22,25)(H,23,24)(H,27,28)(H4,18,19,21)/t11-,13-/m0/s1 |

InChI Key |

QOBKQDFOBQKKKV-AAEUAGOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Peptide Design and Synthesis Methodologies for Acetyl Dipeptide 3 Aminohexanoate

Combinatorial Chemistry Approaches in Acetyl Dipeptide-3 Aminohexanoate Discovery and Design

Combinatorial chemistry has been a pivotal technology in the discovery and design of novel peptides like this compound. experchem.comnih.gov This high-throughput approach allows for the rapid synthesis and screening of large libraries of peptides to identify structures with desired biological activities. nih.govescholarship.org In the case of this compound, which is designed to support the skin's natural defense system, combinatorial methods would have been employed to explore a vast chemical space of dipeptide and amino acid combinations. experchem.commyswissbeauty.com

The process begins with the creation of a peptide library, where variations of amino acids are systematically combined. escholarship.orgfiu.edu These libraries can be screened for their ability to elicit a specific biological response, such as enhancing the expression of antimicrobial peptides. ci.guide The identification of the optimal sequence, in this case, a dipeptide coupled with 6-aminohexanoic acid and an acetyl group, is a direct outcome of this extensive screening process. glooshi.com This targeted discovery process accelerates the identification of lead compounds with high efficacy and specificity.

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the production of peptides like this compound. glooshi.combachem.comluxembourg-bio.com Developed by R.B. Merrifield, this method involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer support, or resin. luxembourg-bio.compeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration after each step. bachem.comproteogenix.science

The synthesis of this compound via SPPS would involve the following general steps:

Resin Attachment : The C-terminal amino acid, in this case, a derivative of 6-aminohexanoic acid, is attached to the solid support. peptide.com

Deprotection : The protecting group on the α-amino group of the attached amino acid is removed. bachem.com

Coupling : The next protected amino acid (the second residue of the dipeptide) is activated and coupled to the free amino group of the first residue. rsc.org

Repetition : The deprotection and coupling steps are repeated to add the final amino acid of the dipeptide.

Acetylation : Once the dipeptide-aminohexanoate chain is assembled, the N-terminus is acetylated. peptide.com

Cleavage : The completed peptide is cleaved from the resin support and purified. rsc.org

The use of protecting groups for the amino acid side chains and the α-amino groups is crucial to prevent unwanted side reactions. proteogenix.science The choice of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), dictates the specific conditions used for deprotection and cleavage. peptide.comproteogenix.science

Table 1: Key Features of SPPS for this compound Synthesis

| Feature | Description |

| Support | Insoluble polymer resin |

| Process | Stepwise addition of amino acids |

| Purification | Simplified due to solid-phase attachment |

| Scalability | Suitable for both research and industrial production |

| Efficiency | High coupling efficiency with excess reagents |

Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Strategies for this compound

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. bachem.comcreative-peptides.com In LPPS, the peptide is synthesized while dissolved in a solution. bachem.com While it can be more challenging for longer peptides due to purification difficulties after each step, it is a viable and sometimes preferred method for shorter peptides and for large-scale production due to lower costs of reagents and the ability to purify intermediates. creative-peptides.comresearchgate.net

For a relatively small molecule like this compound, LPPS could be an efficient manufacturing method. bachem.com The synthesis involves coupling the amino acids and the aminohexanoic acid in solution, followed by purification of the intermediate products at each stage. creative-peptides.com

Hybrid strategies , which combine elements of both SPPS and LPPS, are also employed in peptide synthesis. google.comgoogle.com For instance, a fragment of the peptide could be synthesized using SPPS, cleaved from the resin, and then coupled with another fragment in solution (LPPS). researchgate.net This approach can leverage the benefits of both techniques, using SPPS for the efficient assembly of fragments and LPPS for the final coupling and purification of larger peptide segments.

Table 2: Comparison of Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| SPPS | High efficiency, easy purification, automation potential bachem.comproteogenix.science | Higher cost of reagents, potential for side product accumulation google.com |

| LPPS | Lower reagent cost, scalable, intermediate purification possible bachem.comcreative-peptides.com | Tedious purification for long peptides, more complex process control bachem.comcreative-peptides.com |

| Hybrid | Combines advantages of both, can minimize impurity accumulation google.comgoogle.com | Requires expertise in both techniques |

Chemical Reactions and Peptide Bond Formation in this compound Synthesis

The core of synthesizing this compound lies in the formation of peptide (amide) bonds. This is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. libretexts.org To control the reaction and ensure the correct sequence, protecting groups are used on the amino and carboxyl groups that are not intended to react. masterorganicchemistry.com

The process of forming the peptide bonds involves several key chemical steps:

Activation of the Carboxyl Group : The carboxylic acid of the incoming amino acid is activated to make it more reactive. This is often achieved using coupling reagents.

Nucleophilic Attack : The free amino group of the growing peptide chain acts as a nucleophile, attacking the activated carboxyl carbon of the incoming amino acid. youtube.com

Peptide Bond Formation : A tetrahedral intermediate is formed, which then collapses to form the stable amide bond. nih.gov

Acetylation Mechanism and N-Terminal Modification

The final step in the synthesis of this compound is the acetylation of the N-terminus. glooshi.com This modification involves the reaction of the free amino group of the N-terminal amino acid with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

Molecular Mechanisms of Action of Acetyl Dipeptide 3 Aminohexanoate

Induction of Human Beta-Defensins (hBDs) Expression by Acetyl Dipeptide-3 Aminohexanoate

This compound stimulates the production of human beta-defensins (hBDs), which are crucial components of the skin's first line of antimicrobial protection. ci.guideexperchem.com This stimulation enhances the skin's natural defense system against pathogenic microbes. experchem.compolypeptideapi.com The peptide specifically upregulates the expression of hBD-2 and hBD-3. ci.guideexperchem.com

Research indicates that this compound enhances the genetic expression of human beta-defensin-2 (hBD-2). ci.guide Topical application of this peptide has been shown to increase the production of hBD-2 in keratinocytes by 26%. ci.guide This upregulation at both the transcriptional (gene expression) and translational (protein production) levels fortifies the skin's defensive capabilities. ci.guide

Similarly, this compound influences the regulation of human beta-defensin-3 (hBD-3). ci.guide Studies have demonstrated that its application leads to a 10% increase in hBD-3 production by keratinocytes. ci.guide This stimulation of hBD-3, a potent antimicrobial peptide with a broad spectrum of activity, further contributes to the skin's protective barrier. ci.guidenih.gov

| Parameter | Finding |

| hBD-2 Production Increase | 26% increase in keratinocytes. ci.guide |

| hBD-3 Production Increase | 10% increase in keratinocytes. ci.guide |

Modulation of Innate Immune Response Pathways by this compound

By stimulating the synthesis of hBD-2 and hBD-3, this compound directly reinforces the skin's innate immunity. experchem.compolypeptideapi.comcreative-peptides.com These defensins are integral to the innate immune system, a non-specific defense mechanism that provides a rapid response to pathogens. experchem.com The peptide effectively acts as a mimic of the body's own defensins, strengthening this first line of defense against environmental and microbial threats. polypeptideapi.com This action helps to lower the risk of potential infections by bolstering the skin's natural protective shield. experchem.compolypeptideapi.com

Antimicrobial Modulatory Activity Mediated by this compound

The primary antimicrobial action of this compound is modulatory rather than direct. It does not act as a conventional antibiotic but instead enhances the skin's own antimicrobial capacity. ci.guideexperchem.com By increasing the levels of hBD-2 and hBD-3, it helps protect against widespread bacterial invasion. ci.guideexperchem.com This mechanism is particularly relevant for skin prone to acne, as it lowers the risk of infections from external agents. experchem.compolypeptideapi.com

Impact of this compound on Skin Microbiome Homeostasis

A key consequence of enhancing beta-defensin production is the maintenance of a healthy skin microbiome. experchem.comnih.gov The skin hosts a complex ecosystem of commensal (beneficial) and pathogenic (harmful) microbes. nih.gov this compound helps to maintain the crucial balance between these populations. experchem.comcreative-peptides.com The increased levels of hBDs improve the equilibrium between beneficial and harmful bacteria, which is essential for protecting the skin from infections and promoting a healthy appearance. ci.guide

| Mechanism | Effect |

| Innate Immunity | Reinforces the skin's first line of defense by stimulating defensin (B1577277) production. experchem.compolypeptideapi.com |

| Antimicrobial Modulation | Enhances the skin's own antimicrobial capabilities to protect against bacterial invasion. ci.guideexperchem.com |

| Microbiome Homeostasis | Helps maintain the balance between commensal and pathogenic microbes on the skin. ci.guideexperchem.comcreative-peptides.com |

Anti-inflammatory Molecular Interactions of this compound

The anti-inflammatory properties of this compound are linked to its primary role in managing the skin's microbiome. By increasing the presence of antimicrobial peptides, the peptide helps to control the population of microbes that can trigger an inflammatory response. This modulation of the microbial environment leads to a reduction in visible signs of inflammation, such as redness and skin imperfections. ci.guide

Advanced Biochemical and Cellular Research of Acetyl Dipeptide 3 Aminohexanoate

In Vitro Cell Culture Models for Investigating Acetyl Dipeptide-3 Aminohexanoate Activity

The investigation of this compound's biological activity relies on various in vitro cell culture models that replicate the complex environment of the human skin. The primary cells used in these studies are human keratinocytes, which constitute the majority of the epidermis and are the first line of defense against external insults. google.com These models are crucial for dissecting the molecular mechanisms through which the peptide exerts its effects.

Commonly employed models include:

Monolayer cultures of human epidermal keratinocytes (HEK): These are fundamental for studying direct cellular responses, such as proliferation, differentiation, and the expression of specific biomarkers.

Co-culture systems: To understand the interaction with the skin's immune system and microbiota, keratinocytes may be co-cultured with immune cells (like Langerhans cells or mast cells) or exposed to bacterial components. These models help elucidate the peptide's role in modulating immune responses and maintaining microbial balance. google.commdpi.com For instance, the expression of Protease-Activated Receptor-2 (PAR-2), a key receptor in inflammation, is studied in keratinocytes and immune cells like eosinophils. google.com

These in vitro systems allow researchers to analyze cellular and molecular events in a controlled environment, providing foundational evidence for the peptide's efficacy.

Elucidation of Cellular Pathways Influenced by this compound

Research into this compound indicates that its primary role is to reinforce the skin's innate defense mechanisms, influencing pathways related to barrier function, immunity, and inflammation.

In keratinocytes, this compound appears to bolster the skin's defensive capabilities by interacting with key signaling pathways that govern the innate immune response and barrier integrity.

One of the proposed mechanisms involves the modulation of Toll-like Receptors (TLRs) . TLRs are critical pattern recognition receptors that identify pathogen-associated molecular patterns (PAMPs). Activation of TLR2 in keratinocytes is known to enhance the function of tight junctions, which are essential for maintaining the skin's physical barrier. epo.org By influencing this pathway, this compound may help prevent the invasion of pathogens and maintain cutaneous homeostasis. epo.org

Another relevant pathway involves Protease-Activated Receptor-2 (PAR-2) , which is abundantly expressed in epidermal keratinocytes. google.com PAR-2 acts as a sensor for proteases that are active during inflammation and desquamation. By modulating PAR-2 signaling, the peptide may help regulate inflammatory responses and maintain the structural integrity of the skin's barrier. google.com The peptide also supports cellular cohesion by stimulating the synthesis of key structural proteins like laminin (B1169045) and integrin alpha-6, which strengthens the dermal-epidermal junction. cosmacon.de

This compound is described as a tripeptide that reinforces the skin's natural immune defenses. cosmacon.demyfulldose.com Its mechanism involves modulating the skin's response to microbial presence and inflammation.

The peptide helps to maintain a healthy balance in the skin's microbiota, reinforcing the natural defenses against potentially harmful bacteria. knowde.comci.guide This suggests an ability to support the action of endogenous antimicrobial peptides or to help the skin differentiate between commensal flora and pathogenic invaders. mdpi.com This function is particularly relevant in conditions like acne, where an imbalance of bacteria contributes to inflammation. mdpi.commyfulldose.com

Furthermore, the peptide exhibits anti-inflammatory properties. mdpi.com By interacting with the skin's neuro-immune system, it can help to reduce redness and calm skin stressed by immune reactions or other external factors. cosmacon.demdpi.commdpi.com This suggests that it perturbs pro-inflammatory signaling cascades, potentially by down-regulating the release of inflammatory mediators from skin cells. The binding of neurotransmitters can activate keratinocytes to increase the synthesis of pro-inflammatory molecules like interleukin-1, interleukin-8, and TNF-α; neuro-cosmetic peptides may modulate these interactions. mdpi.commdpi.com

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

While specific, large-scale transcriptomic studies on this compound are not widely published in public literature, its known functions allow for the inference of likely gene targets. A transcriptomic analysis would be expected to reveal changes in the expression of genes critical to the skin's innate immunity and barrier function. knowde.com

The primary focus of such an analysis would be on genes that regulate the skin's defense systems. Based on its mechanism, the peptide is hypothesized to upregulate the expression of genes encoding for endogenous defense peptides, such as β-defensins . These peptides are a core component of the skin's antimicrobial shield.

Conversely, it is plausible that the peptide would down-regulate the expression of genes associated with pro-inflammatory responses, thereby exerting a calming effect on the skin.

Table 1: Potential Gene Expression Targets for this compound

| Gene/Gene Family | Function in Skin | Hypothesized Effect of Peptide | Rationale |

|---|---|---|---|

| β-defensins | Endogenous antimicrobial peptides, part of the innate immune system. | Upregulation | To reinforce the skin's natural defense against harmful microbes. knowde.com |

| Toll-like Receptors (e.g., TLR2) | Pattern recognition receptors that detect pathogens and trigger immune responses. epo.org | Modulation | To enhance barrier function and orchestrate an appropriate immune response. epo.org |

| Tight Junction Proteins (e.g., Claudins, Occludins) | Form the physical barrier in the epidermis, controlling permeability. mdpi.com | Upregulation | To strengthen the skin's barrier and prevent pathogen invasion. epo.orgmdpi.com |

| Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α) | Signaling molecules that mediate inflammation. mdpi.commedchemexpress.com | Downregulation | To reduce skin redness and irritation associated with inflammation. mdpi.commedchemexpress.com |

| MYC | Transcription factor involved in cell proliferation and metabolism. google.com | Modulation | Potential involvement in regulating cell renewal processes. google.com |

Proteomic and Metabolomic Analysis of this compound-Induced Cellular Changes

Proteomic and metabolomic analyses provide a deeper understanding of the functional changes in cells treated with this compound, moving beyond gene expression to the actual proteins and metabolites that execute cellular functions.

Proteomic Analysis: A proteomic study would aim to identify and quantify the proteins whose expression levels are altered by the peptide. This would likely confirm the findings from gene expression analysis by showing corresponding changes in protein levels. Key protein targets for investigation would include:

Structural Proteins: Increased expression of proteins essential for the dermal-epidermal junction, such as laminin-5, fibronectin, and collagen VII, would be expected, leading to improved skin structure. cosmacon.de

Immune-Related Proteins: Changes in the levels of antimicrobial peptides and inflammatory mediators would provide direct evidence of the peptide's immune-modulating effects.

Cell Signaling Proteins: Analysis of signaling pathways like MAPK/ERK could reveal how the peptide transduces its signal from the cell surface to the nucleus. medchemexpress.com

Metabolomic Analysis: Metabolomics would focus on the small-molecule metabolites present in the cells. This analysis could uncover how this compound affects cellular metabolism in the context of stress and defense. Potential areas of investigation include:

Lipid Metabolism: Changes in the profile of ceramides (B1148491) and other lipids that are crucial for the integrity of the stratum corneum barrier.

Energy Metabolism: Shifts in metabolites related to cellular energy production, which could be linked to enhanced repair and defense processes.

Inflammatory Metabolites: Alterations in the levels of metabolites involved in the inflammatory cascade, providing another layer of insight into the peptide's anti-inflammatory action.

Table 2: Potential Targets for Proteomic and Metabolomic Analysis

| Analysis Type | Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|---|

| Proteomics | Structural Proteins | Laminin, Fibronectin, Collagen cosmacon.de | To confirm the peptide's role in strengthening skin structure and cohesion. cosmacon.de |

| Immune Proteins | β-defensins, Cathelicidins | To directly measure the enhancement of the skin's antimicrobial defenses. | |

| Inflammatory Mediators | Interleukins, Cyclooxygenases (COX) | To quantify the peptide's anti-inflammatory effects at the protein level. | |

| Metabolomics | Barrier Lipids | Ceramides, Free Fatty Acids | To assess the impact on the composition and function of the skin's lipid barrier. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetyl Hexapeptide-37 |

| Acetyl Hexapeptide-49 |

| Acetyl Tetrapeptide-9 |

| Acetyl Tripeptide-74 Amide |

| Arginine |

| Ascorbic acid 2-glucoside |

| Bakuchiol |

| Bradykinins |

| Claudin-1 |

| Collagen |

| Coprooyl Tetrapeptide-3 |

| DL-alpha-tocopherol |

| E-cadherin |

| Elastin |

| Fibronectin |

| Laminin |

| Lupeol |

| Oligopeptide-10 |

| Oligopeptide-76 |

| Palmitoyl Tetrapeptide-3 |

| Palmitoyl Tripeptide-8 |

| Retinyl palmitate |

| Sodium hyaluronate |

| Substance P |

| TNF-α |

Structure Activity Relationship Sar Studies and Rational Peptide Design for Acetyl Dipeptide 3 Aminohexanoate

Identification of Critical Amino Acid Residues for Acetyl Dipeptide-3 Aminohexanoate Bioactivity

The bioactivity of this compound, which involves the stimulation of β-defensins, is largely dependent on its core dipeptide sequence: Arginine-Alanine (Arg-Ala).

Arginine (Arg): The presence of arginine is fundamental for the bioactivity of many cationic antimicrobial and immunomodulatory peptides. Its guanidinium group is positively charged at physiological pH, enabling electrostatic interactions with negatively charged components on cell membranes. In the context of defensin (B1577277) induction, this positive charge is often a key requirement for the initial interaction with host cell receptors that trigger the signaling cascade leading to increased defensin expression. Studies on various arginine-rich peptides have demonstrated that this amino acid is often critical for their biological function, and its substitution can lead to a significant loss of activity. The arginine residue in this compound is therefore postulated to be the primary driver of its defensin-stimulating activity.

Table 1: Postulated Roles of Amino Acid Residues in this compound

| Amino Acid Residue | Key Structural Feature | Postulated Role in Bioactivity |

| Arginine (Arg) | Guanidinium group (positively charged) | Primary interaction with cell surface receptors; initiation of the signaling pathway for β-defensin production. |

| Alanine (Ala) | Small, non-polar side chain | Structural support; influences peptide backbone conformation and spacing for optimal arginine presentation. |

Mechanistic Role of the N-Terminal Acetyl Group in this compound Functionality

The N-terminal acetylation, the addition of an acetyl group (CH₃-CO-) to the N-terminus of the arginine residue, is a critical modification that significantly impacts the peptide's functionality in several ways:

Increased Stability: The primary role of N-terminal acetylation is to enhance the peptide's resistance to degradation by exopeptidases, which are enzymes that cleave amino acids from the N-terminus. This increased stability prolongs the half-life of the peptide, allowing it to exert its biological effect for a longer duration.

Conformational Influence: The acetyl group can influence the peptide's secondary structure, potentially stabilizing a conformation that is more favorable for receptor binding.

Contribution of the 6-Aminohexanoic Acid Moiety to this compound Efficacy

6-Aminohexanoic acid (Ahx) is a non-proteinogenic amino acid that acts as a flexible linker or spacer within the peptide structure. Its inclusion in this compound serves several strategic purposes:

Flexibility and Spacing: The primary function of the Ahx moiety is to provide a flexible spacer. This flexibility allows the bioactive dipeptide (Arg-Ala) to orient itself optimally for interaction with its receptor, potentially overcoming steric hindrance.

Modulation of Physicochemical Properties: As a hydrophobic linker, Ahx can influence the peptide's solubility and partitioning behavior, which can be important for its formulation and penetration into the skin.

Rational Design and Synthesis of this compound Analogs for Enhanced Properties

The rational design of analogs of this compound would aim to improve its potency, stability, or specificity. Based on the SAR principles discussed, several strategies could be employed:

Amino Acid Substitution:

Arginine Analogs: Replacing arginine with other cationic amino acids (e.g., lysine, ornithine) could be explored, although this would likely reduce activity given the unique properties of the guanidinium group. More conservative modifications, such as using arginine analogs with altered side-chain lengths, could fine-tune activity.

Alanine Substitution: Replacing alanine with other small, non-polar amino acids (e.g., glycine, valine) could be investigated to optimize the peptide's conformational properties.

Modification of the N-Terminal Group: While acetylation is common, other acyl groups could be explored to further modulate hydrophobicity and stability. For example, propionylation or butyrylation could be investigated.

Linker Modification: The length and nature of the linker could be altered. Shorter or longer alkyl chains, or more hydrophilic linkers, could be synthesized to determine the optimal spacing and physicochemical properties for defensin induction.

Cyclization: Introducing cyclization, for example, through a disulfide bond or a head-to-tail linkage, could be a strategy to create more rigid and stable analogs with potentially enhanced receptor affinity.

The synthesis of such analogs would typically be achieved through solid-phase peptide synthesis (SPPS), a standard method that allows for the precise incorporation of both natural and unnatural amino acids and N-terminal modifications. Each newly designed analog would then be screened for its ability to induce β-defensin expression in relevant cell cultures, such as keratinocytes, to establish a more detailed SAR profile.

Theoretical and Computational Investigations of Acetyl Dipeptide 3 Aminohexanoate

Molecular Modeling and Dynamics Simulations of Acetyl Dipeptide-3 Aminohexanoate Conformational Space

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational landscape of biomolecules over time. Current time information in Edmonton, CA.nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the dynamic behavior of a peptide, revealing its preferred shapes and the transitions between them.

For this compound, understanding its conformational space is crucial, as its three-dimensional structure will dictate its interaction with biological targets. An initial step in this process involves constructing a three-dimensional model of the peptide. Subsequently, the peptide is placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions.

During an MD simulation, the trajectory of each atom is calculated over a set period, often on the scale of nanoseconds to microseconds. github.com Analysis of this trajectory can reveal the most stable conformations of this compound. These conformations can be clustered and analyzed to understand the flexibility of the peptide backbone and the orientation of its side chains. For instance, the formation of intramolecular hydrogen bonds, which stabilize specific structures like β-turns or γ-turns, can be identified and quantified. researchgate.net

A Ramachandran plot analysis of the simulation data would further delineate the accessible and favored dihedral angles (phi and psi) of the peptide backbone, providing a clear map of its conformational preferences. github.com

Table 1: Hypothetical Conformational Analysis of this compound from a 500 ns Molecular Dynamics Simulation

| Conformational State | Population (%) | Key Dihedral Angles (φ, ψ) | Dominant Intramolecular Interactions |

| Extended | 45% | (-135°, +135°) | Van der Waals forces |

| β-turn | 30% | (i: -60°, +120°; i+1: 90°, 0°) | Hydrogen bond between the acetyl carbonyl and the amide proton of the third residue |

| Random Coil | 25% | Various | Transient hydrogen bonds with water |

This table presents hypothetical data that would be expected from a molecular dynamics study of this compound, illustrating the types of conformational states and their relative populations.

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. cuni.czscirp.org Methods like Density Functional Theory (DFT) can be employed to calculate various electronic properties of this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. mdpi.com

The electronic properties are fundamental to the peptide's reactivity and its ability to interact with other molecules. For example, the electrostatic potential map can highlight regions of positive and negative charge on the peptide's surface, indicating sites that are likely to engage in electrostatic interactions with a receptor. nih.gov

Furthermore, quantum chemical calculations can be used to determine the bond orders and the activation energies for potential chemical reactions, such as hydrolysis of the peptide bond. scirp.org This information is valuable for understanding the stability of the peptide under various conditions.

Table 2: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the peptide |

| Dipole Moment | 4.2 D | Quantifies the overall polarity of the molecule |

This table contains theoretical values for the electronic properties of this compound that could be obtained through quantum chemical calculations.

In Silico Prediction of this compound Binding Affinities with Putative Receptor Targets

A key aspect of understanding the bioactivity of this compound is to identify its molecular targets and quantify their binding affinity. Given its use in skincare, a putative receptor target could be proteins within the skin, such as keratin. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the peptide) when bound to a receptor. youtube.com The process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the binding free energy.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the most promising poses to obtain a more accurate estimation of the binding affinity. nih.govnih.gov These methods calculate the free energy of binding by considering contributions from molecular mechanics energy, solvation energy, and entropy.

Table 3: Hypothetical Binding Affinities of this compound with a Keratin Model

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues on Keratin | Type of Interaction |

| 1 | -8.5 | Serine, Aspartic Acid | Hydrogen bonding, Electrostatic |

| 2 | -7.9 | Leucine, Valine | Hydrophobic interactions |

| 3 | -7.2 | Glutamic Acid, Lysine | Salt bridges |

This table illustrates the kind of data that would be generated from a molecular docking and binding free energy calculation study, showing the predicted binding affinity and key interactions with a hypothetical receptor.

Development and Application of Predictive Algorithms for this compound Bioactivity

Predictive algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for correlating the chemical structure of a series of compounds with their biological activity. asm.orgnih.govnih.gov For peptides, these models can be developed to predict various activities, including antimicrobial, anti-inflammatory, or, in the case of cosmetic peptides, skin-conditioning effects.

To develop a QSAR model for this compound and its analogues, a dataset of peptides with known bioactivity would be required. nih.gov For each peptide, a set of molecular descriptors would be calculated. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests, are then used to build a mathematical model that relates the descriptors to the observed bioactivity. nih.govbioinformation.netmedium.com Once validated, this model could be used to predict the bioactivity of new, untested peptide designs, thereby accelerating the discovery of more potent compounds.

Table 4: Important Molecular Descriptors in a Hypothetical QSAR Model for Skin-Conditioning Peptides

| Descriptor | Type | Correlation with Bioactivity |

| Molecular Weight | 0D | Negative |

| LogP (Hydrophobicity) | 2D | Positive |

| Number of Hydrogen Bond Donors | 2D | Positive |

| Surface Area | 3D | Positive |

This table provides an example of the types of molecular descriptors that might be found to be important in a QSAR model for predicting the bioactivity of skin-conditioning peptides.

Future Directions and Emerging Research Avenues for Acetyl Dipeptide 3 Aminohexanoate

Exploration of Novel Biological Targets and Signaling Pathways for Acetyl Dipeptide-3 Aminohexanoate

The established mechanism of this compound involves the stimulation of the skin's natural defense system. Marketed under the trade name Bodyfensine®, this tripeptide has been shown to enhance the expression of human beta-defensins (hBD-2 and hBD-3) in keratinocytes. ci.guide Specifically, its topical application can increase the production of hBD-2 and hBD-3 by 26% and 10% respectively. ci.guide These defensins are crucial components of the skin's innate antimicrobial protection. ci.guide

Future research should aim to investigate biological targets and signaling pathways beyond this primary function. Given that many peptides exhibit pleiotropic effects, it is plausible that this compound interacts with other cellular receptors or modulates additional signaling cascades. Investigating its potential influence on inflammatory pathways, such as those mediated by cytokines and chemokines, could reveal anti-inflammatory properties. For instance, research on other dipeptides has demonstrated neuroprotective effects by blocking apoptosis via the p-JNK/Bax pathway, suggesting that this compound could have similar undiscovered mechanisms. nih.gov Furthermore, exploring its impact on cellular processes like keratinocyte differentiation, proliferation, and migration would provide a more comprehensive understanding of its role in skin health and repair.

Investigation of this compound Integration with Advanced Delivery Systems

The efficacy of topically applied peptides is often limited by their stability and ability to penetrate the stratum corneum. While this compound is a relatively small molecule, its delivery to the target keratinocytes could be significantly enhanced through advanced delivery systems. Future investigations should focus on encapsulating this peptide in various carrier systems to improve its bioavailability and controlled release.

Potential delivery technologies to explore include:

Liposomes and Niosomes: These vesicular systems can encapsulate hydrophilic peptides like this compound, protecting them from degradation and facilitating their transport across the skin barrier.

Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) offer high stability and the potential for sustained release.

Microneedles: These minimally invasive systems can create transient micropores in the skin, allowing for direct delivery of the peptide to the epidermis.

Cell-penetrating peptides (CPPs): Conjugating this compound with CPPs could actively facilitate its translocation across cell membranes.

Research in this area would not only enhance the performance of existing formulations but also open up possibilities for new therapeutic applications where targeted delivery is crucial.

Synergistic Interactions of this compound with Other Bioactive Molecules

The combination of different bioactive ingredients can often lead to synergistic effects, where the combined benefit is greater than the sum of the individual effects. mapofhealth.com Future studies should explore the potential for synergistic interactions between this compound and other cosmetic and therapeutic molecules.

| Bioactive Molecule Category | Potential Synergistic Effect with this compound |

| Antioxidants (e.g., Vitamin C, Vitamin E) | Enhanced protection against oxidative stress and environmental aggressors. |

| Hyaluronic Acid | Improved skin hydration and barrier function, complementing the peptide's tissue repair properties. myrevea.com |

| Other Peptides (e.g., Palmitoyl Tripeptide-5) | Combined stimulation of collagen synthesis and innate immunity for comprehensive anti-aging and skin health benefits. |

| Retinoids | A combined approach to acne treatment, with the peptide addressing the microbial balance and retinoids regulating sebum production and cell turnover. |

| Anti-inflammatory agents (e.g., Niacinamide) | Enhanced soothing and calming effects for sensitive or irritated skin. |

Systematic in vitro and in vivo studies are needed to validate these potential synergies and to determine optimal concentration ratios for formulated products.

Development of High-Throughput Screening Assays for this compound Analogs and Derivatives

To optimize the activity and properties of this compound, the development of analogs and derivatives is a promising research direction. This process can be significantly accelerated by the use of high-throughput screening (HTS) assays. Future research should focus on creating robust and efficient HTS platforms to screen libraries of modified peptides.

These assays could be designed to measure key activities such as:

Induction of defensin (B1577277) gene expression: Using reporter gene assays in keratinocyte cell lines to quickly identify compounds that are more potent than the parent peptide.

Antimicrobial activity: Screening for direct or indirect antimicrobial effects against relevant skin pathogens.

Anti-inflammatory effects: Measuring the inhibition of inflammatory markers in cell-based assays.

Receptor binding affinity: If a specific receptor is identified, HTS can be used to find analogs with higher binding affinity.

The development of such assays would facilitate the discovery of new peptide candidates with improved efficacy, stability, or permeability.

Broader Dermatological Research Roles for this compound Beyond Innate Immunity

While the current application of this compound is primarily focused on reinforcing the skin's innate immunity for cosmetic purposes, its properties suggest potential for broader dermatological research. polypeptideapi.comexperchem.com Its ability to promote tissue repair and improve skin barrier function opens up avenues for investigating its role in various skin conditions. myrevea.com

Future research could explore its efficacy in:

Wound healing: By stimulating the skin's natural defense mechanisms and promoting tissue repair, it may accelerate the healing of minor cuts, abrasions, and post-procedure skin. ci.guide

Acne-prone skin: Its ability to rebalance (B12800153) the skin's microflora could be beneficial in managing acne, potentially reducing the frequency and severity of breakouts. experchem.combkherb.com

Sensitive and compromised skin: By strengthening the skin barrier and potentially exerting anti-inflammatory effects, it could help to alleviate the symptoms of sensitive skin conditions.

Oral care: Its capacity to be incorporated into oral care products suggests a potential role in maintaining oral hygiene and preventing infections. ci.guideexperchem.com

Clinical studies are warranted to explore these potential therapeutic applications and to establish the full dermatological potential of this intriguing dipeptide.

Q & A

Basic Research Question: What is the molecular mechanism by which Acetyl Dipeptide-3 Aminohexanoate enhances skin immunity?

Answer:

this compound (AD3AH) stimulates the synthesis of β-defensins 2 and 3 in keratinocytes, which are antimicrobial peptides critical to innate immunity. This induction occurs via modulation of Toll-like receptor (TLR) signaling pathways, enhancing the skin’s barrier function against pathogens. Methodologically, in vitro studies using human keratinocyte cultures treated with AD3AH (0.005%–0.01% w/v) can quantify defensin expression via qRT-PCR or ELISA .

Basic Research Question: How can researchers quantify this compound in formulations with high accuracy?

Answer:

Reverse-phase HPLC coupled with UV detection (210–220 nm) is standard for peptide quantification. For AD3AH, acetic acid content (a common counterion) must also be measured using ion chromatography or titration per USP guidelines (e.g., phosphoric acid adjustment to pH 3.0 followed by NaOH neutralization) . Standardization requires certified reference materials to minimize inter-laboratory variability .

Advanced Research Question: How to design a controlled clinical study evaluating AD3AH’s efficacy in reducing sebum production?

Answer:

A split-face, double-blind trial with 20–30 participants (acne-prone skin) can compare 0.005% AD3AH cream against a placebo. Key metrics include sebum secretion (via Sebumeter®), β-defensin levels (skin swab ELISA), and inflammatory markers (IL-6/MMP3 assays). Baseline and post-treatment measurements at 28 days are critical, with statistical analysis using paired t-tests .

Advanced Research Question: How to resolve contradictions in studies reporting variable β-defensin induction efficiency by AD3AH?

Answer:

Discrepancies may arise from differences in keratinocyte differentiation states or TLR expression. Researchers should standardize cell culture conditions (e.g., air-liquid interface models) and validate defensin induction via CRISPR knockouts of TLR2/4. Dose-response curves (0.001%–0.1% AD3AH) and transcriptomic profiling (RNA-seq) can identify threshold effects .

Advanced Research Question: What synergistic compounds enhance AD3AH’s antimicrobial activity?

Answer:

Co-formulation with poly-D-glutamic acid or Lactobacillus extracts amplifies defensin production via complementary immune activation pathways. In vitro testing using checkerboard assays (AD3AH + adjuncts) can measure additive/synergistic effects on bacterial growth inhibition (e.g., C. acnes MIC reduction) .

Advanced Research Question: What analytical challenges arise in characterizing AD3AH’s stability under varying pH conditions?

Answer:

AD3AH’s acetyl group is prone to hydrolysis at pH > 7.0. Accelerated stability studies (25°C–40°C, pH 5.0–8.0) with LC-MS monitoring can identify degradation products (e.g., free dipeptide). Phosphate buffers (pH 6.5) are optimal for long-term storage .

Basic Research Question: How to validate AD3AH’s structural integrity in synthetic batches?

Answer:

Use tandem MS (CID fragmentation) and ¹H-NMR to confirm the acetyl-dipeptide sequence and hexanoate ester linkage. Purity ≥95% is achievable via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Research Question: What longitudinal study designs assess AD3AH’s long-term impact on skin microbiome diversity?

Answer:

A 12-week trial with metagenomic sequencing (16S rRNA) of skin swabs can track microbial shifts. Pair AD3AH use with probiotic treatments to evaluate resilience against dysbiosis. Statistical tools like LEfSe analysis identify taxa correlated with defensin upregulation .

Basic Research Question: How to establish in vitro-in vivo correlation (IVIVC) for AD3AH’s bioactivity?

Answer:

Parallel studies using 3D epidermal models (e.g., EpiDerm™) and human trials measure defensin levels. Linear regression of in vitro IC50 (e.g., bacterial inhibition) against clinical sebum reduction rates validates predictive models .

Advanced Research Question: What are the ethical considerations for cross-species testing of AD3AH’s immunomodulatory effects?

Answer:

Rodent models require IACUC approval (e.g., transgenic mice with human β-defensin promoters). Alternatives like ex vivo human skin explants reduce ethical concerns. Justify species selection based on TLR homology and defensin conservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.